

An In-depth Technical Guide to the Synthesis of N-Carbethoxyhydroxylamine

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Compound of Interest

Compound Name: *N*-Hydroxyurethane

Cat. No.: B125429

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Introduction

N-Carbethoxyhydroxylamine, also known as ethyl *N*-hydroxycarbamate or hydroxyurethane, is a versatile bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring both a nucleophilic hydroxylamino group and a carbamate moiety, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including various heterocyclic compounds and derivatives used in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to N-Carbethoxyhydroxylamine, offering in-depth mechanistic insights, detailed experimental protocols, a comparative analysis of the methodologies, and crucial safety information to equip researchers and drug development professionals with the necessary knowledge for its effective synthesis and application.

Core Synthetic Pathways: A Dichotomy of Reactivity and Safety

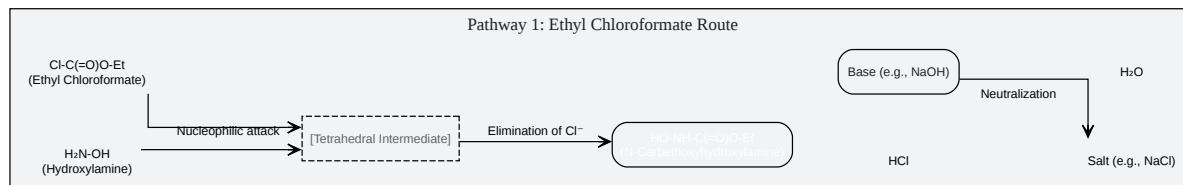
The synthesis of N-Carbethoxyhydroxylamine is predominantly achieved through two main pathways, each with distinct advantages and disadvantages concerning reagent toxicity, reaction conditions, and potential side products. The choice of pathway often depends on the scale of the synthesis, available starting materials, and the safety infrastructure of the laboratory.

Pathway 1: The Classical Approach - Reaction of Hydroxylamine with Ethyl Chloroformate

This long-established method relies on the acylation of hydroxylamine with the highly reactive ethyl chloroformate. The reaction is typically conducted in an alkaline medium to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling a chloride ion to form the N-substituted product.



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Mechanism of N-Carbethoxyhydroxylamine synthesis from ethyl chloroformate.

Causality Behind Experimental Choices:

The use of an alkaline medium, such as sodium hydroxide or potassium carbonate, is critical for several reasons. Firstly, it deprotonates the hydroxylammonium salt (if hydroxylamine hydrochloride is used as the starting material) to generate the free, more nucleophilic hydroxylamine. Secondly, it neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the hydroxylamine starting material and driving the reaction to

completion. The reaction is often carried out at low temperatures to control its exothermicity and to minimize the formation of side products.

Potential Side Reactions:

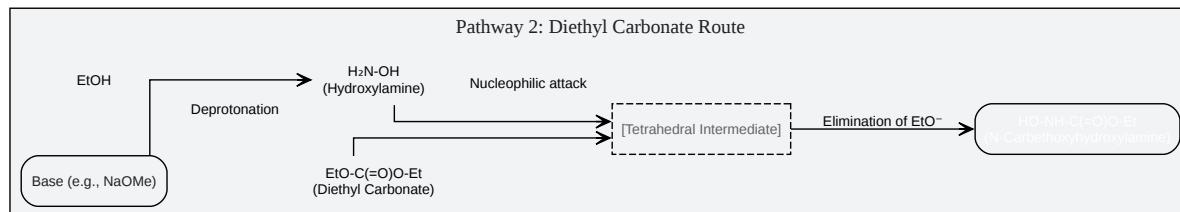
A significant drawback of this method is the potential for over-alkoxycarbonylation.[1][2] The initially formed N-hydroxycarbamate can be further acylated on the nitrogen or oxygen atoms, leading to the formation of N,O-di- and N,N,O-tri-alkoxycarbonyl-hydroxylamines.[2] Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired mono-substituted product.

Pathway 2: The Safer Alternative - Reaction of Hydroxylamine with Diethyl Carbonate

In response to the high toxicity and corrosive nature of ethyl chloroformate, which is a derivative of phosgene, an alternative pathway utilizing diethyl carbonate has been developed.[3][4] This method is inherently safer and more environmentally benign.

Mechanism:

This reaction also proceeds through a nucleophilic substitution pathway, but with ethanol as the leaving group instead of chloride. The reaction is typically base-catalyzed, with the base serving to deprotonate hydroxylamine, thus increasing its nucleophilicity towards the less reactive diethyl carbonate.



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Mechanism of N-Carbethoxyhydroxylamine synthesis from diethyl carbonate.

Causality Behind Experimental Choices:

The choice of a suitable base and solvent system is critical for the success of this reaction. A strong base, such as sodium methoxide, is often required to generate a sufficient concentration of the hydroxylamine anion to facilitate the attack on the less electrophilic carbonyl carbon of diethyl carbonate. The reaction may require heating to proceed at a reasonable rate. The pH of the reaction mixture should be carefully controlled to ensure the deprotonation of hydroxylamine without causing significant decomposition of the product.[\[5\]](#)

Comparative Analysis of Synthetic Pathways

The selection of a synthetic pathway for N-Carbethoxyhydroxylamine involves a trade-off between reaction efficiency, safety, and cost. The following table provides a comparative summary of the two primary methods.

Feature	Pathway 1: Ethyl Chloroformate	Pathway 2: Diethyl Carbonate
Reagent Toxicity	High (Ethyl chloroformate is toxic, corrosive, and derived from phosgene)[6]	Low (Diethyl carbonate is a relatively benign solvent and reagent)
Reactivity	High	Moderate (Often requires a strong base and/or heating)
Reaction Conditions	Typically low temperatures	Often requires elevated temperatures
Byproducts	Hydrochloric acid (corrosive)	Ethanol (benign)
Potential Side Reactions	Over-acylation to form di- and tri-substituted products[2]	Less prone to over-substitution
Cost	Generally higher due to the hazardous nature of the reagent	Potentially lower due to safer and more readily available reagents
Environmental Impact	Negative, due to the use of a phosgene derivative	Positive, considered a "greener" alternative
Industrial Scalability	Challenging due to safety concerns	More amenable to large-scale synthesis

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of N-Carbethoxyhydroxylamine via the two main pathways. These should be considered as templates and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis from Hydroxylamine Hydrochloride and Ethyl Chloroformate

This protocol is adapted from established procedures for the acylation of hydroxylamines and related compounds.[7][8]

Materials:

- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethyl chloroformate
- Diethyl ether (or other suitable organic solvent)
- Anhydrous sodium sulfate
- Ice

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroxylamine hydrochloride in water and cool the solution to 0-5 °C in an ice-salt bath.
- With vigorous stirring, slowly add a pre-cooled solution of sodium hydroxide in water, ensuring the temperature does not rise above 5 °C.
- Simultaneously, add ethyl chloroformate dropwise from the dropping funnel at a rate that maintains the reaction temperature below 5 °C. The addition of sodium hydroxide should be adjusted to keep the solution slightly alkaline.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
- Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash them with a small amount of cold water, followed by a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Carbethoxyhydroxylamine.

- The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis from Hydroxylamine and Diethyl Carbonate

This protocol is based on the principles outlined in patents for the safer synthesis of N-hydroxycarbamates.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Hydroxylamine hydrochloride or sulfate
- Sodium methoxide (or other suitable strong base)
- Diethyl carbonate
- Methanol (or other suitable solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide in methanol.
- To this solution, add hydroxylamine salt in portions while stirring.
- Add diethyl carbonate to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
- Upon completion of the reaction, cool the mixture to room temperature.
- Neutralize the excess base by the careful addition of an acid (e.g., acetic acid).
- Remove the solvent under reduced pressure.
- The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove inorganic salts.

- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
- Purification can be achieved by vacuum distillation or column chromatography.

Characterization and Safety

Spectroscopic Data:

- Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for N-Carbethoxyhydroxylamine (CAS No. 589-41-3).[\[8\]](#)
- ^1H NMR, ^{13}C NMR, and IR Spectra: While specific, verified spectra for N-Carbethoxyhydroxylamine are not readily available in public databases, the expected spectral features can be predicted based on its structure.
 - ^1H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, as well as exchangeable broad singlets for the N-H and O-H protons.
 - ^{13}C NMR: Expected signals would include resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group.
 - IR Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations (broad), and a strong absorption for the C=O (urethane) stretching vibration.

Safety and Handling:

A Safety Data Sheet from Fisher Scientific for **N-Hydroxyurethane** (Ethyl N-hydroxycarbamate) indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[\[1\]](#) However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

- Physical State: Orange liquid[\[1\]](#)
- Boiling Point: 113 - 116 °C @ 3 mmHg[\[1\]](#)

- In case of contact:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[1]
 - Skin: Wash off immediately with plenty of water for at least 15 minutes.[1]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]
 - Inhalation: Remove to fresh air.[1]

Applications in Research and Development

N-Carbethoxyhydroxylamine serves as a valuable intermediate in organic synthesis and drug discovery. Its bifunctional nature allows for a variety of chemical transformations.

- Synthesis of Heterocycles: The hydroxylamino group can participate in cyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems.
- Prodrug Design: The carbamate functionality can be incorporated into drug molecules to improve their pharmacokinetic properties, acting as a prodrug moiety that is cleaved in vivo to release the active pharmaceutical ingredient.
- Precursor for other Synthetic Intermediates: N-Carbethoxyhydroxylamine can be further functionalized at the nitrogen or oxygen atoms to generate a range of substituted hydroxylamine derivatives for use in the synthesis of pharmaceuticals and agrochemicals.[3] [4] For example, it is a key intermediate in the synthesis of some pesticides.[3]

Conclusion

The synthesis of N-Carbethoxyhydroxylamine can be effectively achieved through two primary pathways. The classical method using ethyl chloroformate is highly efficient but is hampered by the hazardous nature of the reagent. The more contemporary approach utilizing diethyl carbonate offers a significantly safer and more environmentally friendly alternative, aligning with the principles of green chemistry. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and, most importantly, safety considerations. This guide provides the foundational knowledge for

researchers to make informed decisions and to safely and effectively synthesize this versatile chemical building block.

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